molecular formula C10H11FO3 B1406711 3-Fluoro-5-propoxybenzoic acid CAS No. 1378826-86-8

3-Fluoro-5-propoxybenzoic acid

Cat. No.: B1406711
CAS No.: 1378826-86-8
M. Wt: 198.19 g/mol
InChI Key: LKMIUTBJTLWDLN-UHFFFAOYSA-N
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Description

3-Fluoro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorine atom at the third position and a propoxy group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 3-Fluoro-5-propoxybenzoic acid may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene offer bulk manufacturing and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols.

Scientific Research Applications

3-Fluoro-5-propoxybenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    3-Fluorobenzoic acid: Lacks the propoxy group, making it less hydrophobic.

    5-Propoxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity.

    3-Chloro-5-propoxybenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties.

Properties

IUPAC Name

3-fluoro-5-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIUTBJTLWDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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